Dibutyl terephthalate

Description

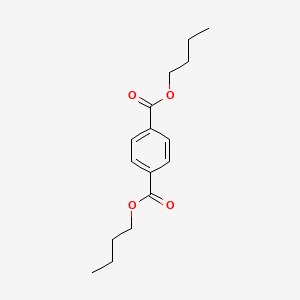

Structure

3D Structure

Properties

IUPAC Name |

dibutyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLQDKBJAIILIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022168 | |

| Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1962-75-0 | |

| Record name | 1,4-Dibutyl 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1962-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O6SH6VN97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dibutyl Terephthalate (B1205515): Chemical Structure, Properties, and Biological Interactions

Introduction

Dibutyl terephthalate (DBT), a diester of terephthalic acid and n-butanol, is an organic compound with a wide range of industrial applications. Primarily utilized as a plasticizer, it imparts flexibility and durability to various polymers.[1] Its chemical properties also make it a subject of interest in chemical synthesis and material science. For researchers in drug development and life sciences, understanding the biological interactions and toxicological profile of DBT is crucial, as it is an environmental contaminant with potential endocrine-disrupting activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, biological activities, and experimental protocols related to this compound.

1. Chemical Structure and Identification

This compound is structurally characterized by a benzene (B151609) ring substituted at positions 1 and 4 with carboxylate groups, which are in turn esterified with butyl groups.

-

Chemical Name: Dibutyl benzene-1,4-dicarboxylate[2]

-

Canonical SMILES: CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC[3]

-

InChI Key: LQLQDKBJAIILIQ-UHFFFAOYSA-N[5]

2. Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Weight | 278.34 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow, clear oily liquid | [7][8] |

| Melting Point | 16 °C | [3][4] |

| Boiling Point | 341.8 °C at 760 mmHg | [3] |

| Density | 1.053 g/cm³ | [3][4] |

| Flash Point | 180.2 °C | [3][7] |

| Refractive Index | 1.463 (45 °C) | [3][4] |

| Water Solubility | 5 µg/L at 25 °C | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [3][4] |

| Vapor Pressure | 7.84E-05 mmHg at 25 °C | [3] |

| logP (Octanol-Water Partition Coefficient) | 5.5 | [2] |

| CAS Number | 1962-75-0 | [2][3][4] |

3. Synthesis and Purification

This compound is primarily synthesized through two main routes: direct esterification of terephthalic acid with n-butanol and transesterification of dimethyl terephthalate with n-butanol.

3.1. Synthesis of this compound

| Synthesis Route | Reactants | Catalyst | Key Conditions | Yield | Reference |

| Direct Esterification | Terephthalic acid, n-butanol | Strong acid (e.g., methane (B114726) sulfonic acid, sulfuric acid) | Temperature: 110-220 °C, Atmospheric pressure, Continuous removal of water | High conversion | [9] |

| Transesterification | Dimethyl terephthalate, n-butanol/isobutanol mixture | Tetraisopropoxy titanate (TIPT) | Batch or continuous reactor | Not specified | [10] |

| Alcoholysis of PET | Waste Polyethylene Terephthalate (PET), n-butanol | Diacid ionic liquid | Temperature: 210 °C, Time: 8 h | 97.5% | [11] |

3.2. Experimental Protocols

3.2.1. Direct Esterification of Terephthalic Acid with n-Butanol

This protocol describes a laboratory-scale synthesis of this compound.

-

Materials: Terephthalic acid (TPA), n-butanol, methane sulfonic acid (MSA) or sulfuric acid, 5% sodium hydroxide (B78521) solution, water.

-

Equipment: A one-liter reactor equipped with a heating mantle, overhead stirrer, temperature sensor, a 10-inch packed column, and a Dean-Stark trap with a condenser.[9]

-

Procedure:

-

Charge the reactor with terephthalic acid (1 mole), excess n-butanol (e.g., 3 moles, 50% excess), and a catalytic amount of strong acid (e.g., 5% by weight of TPA).[9]

-

Heat the mixture to reflux (approximately 110-220 °C) with stirring.[9] The water of reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the highly insoluble TPA disappears, indicating the completion of the reaction (typically 4-5 hours).[9]

-

Cool the reaction mixture and neutralize the crude product with a 5% sodium hydroxide solution.[9]

-

Wash the product with water twice.

-

Remove the excess n-butanol and dry the product under vacuum at an elevated temperature (e.g., 150 °C at 1 mmHg) for one hour to obtain pure this compound.[9]

-

3.2.2. Purification by Vacuum Distillation

For products that are oily due to impurities, vacuum distillation is an effective purification method.

-

Equipment: Distillation flask, heating mantle with a stirrer, vacuum pump, and a collection flask.

-

Procedure:

-

Ensure all solvent has been removed from the crude product under high vacuum.[12]

-

Heat the distillation flask using a heating mantle with continuous stirring.

-

Slowly apply vacuum to the system.

-

Heat the flask to the boiling point of this compound under the applied pressure. Collect the fraction that distills over at a constant temperature.[12] The initial fraction may contain lower-boiling impurities.

-

4. Biological Activities and Mechanism of Action

This compound has been shown to exhibit a range of biological activities, primarily stemming from its role as an endocrine disruptor. It can influence several signaling pathways, leading to various physiological effects.

4.1. Antimicrobial and Antifungal Activity

This compound isolated from Streptomyces albidoflavus has demonstrated activity against both gram-positive and gram-negative bacteria, as well as unicellular and filamentous fungi.[13][14]

4.2. Endocrine Disruption and Signaling Pathway Interactions

DBT is recognized as an environmental estrogen and can interfere with crucial signaling pathways.

-

PPARα/SREBP-1c/FAS/GPAT/AMPK Signaling Pathway: DBP exposure can activate the PPARα signaling pathway, affecting the expression of proteins involved in lipid metabolism such as SREBP, FAS, and GPAT, which can lead to hyperlipidemia.[15] It can also inhibit the phosphorylation and activation of AMPK, thereby hindering lipid decomposition.[15]

Caption: DBP's effect on the PPARα signaling pathway and lipid metabolism.

-

Estrogen Receptor-Dependent Signaling: DBP can promote angiogenesis in human endothelial cells through the activation of ERK1/2, PI3K-Akt, and NO signaling pathways in an estrogen receptor-dependent manner.[16] It has also been shown to induce the growth of LNCaP prostate cancer cells by acting on the crosstalk between TGF-β and ER signaling pathways.[17]

Caption: DBP-induced angiogenesis via estrogen receptor-dependent pathways.

4. Toxicology

The toxicological profile of this compound is of significant concern due to its widespread use and potential for human exposure.

4.1. Acute and Systemic Toxicity

This compound exhibits low acute oral toxicity in rats and mice, with LD50 values ranging from 8,000 to 20,000 mg/kg body weight in rats.[18] Subchronic studies have indicated effects such as reduced body weight and increased liver and kidney weights at higher doses.[18]

4.2. Developmental and Reproductive Toxicity

Exposure to DBT has been associated with adverse developmental and reproductive effects. In zebrafish embryos, DBP exposure led to delayed hatching, increased mortality, and severe teratogenic effects, including delayed yolk sac absorption and pericardial edema.[2][3][19] In rats, high doses of DBT during pregnancy were associated with an increased incidence of developmental abnormalities in offspring.[20]

4.3. Experimental Workflow for Zebrafish Embryo Toxicity Assay

The following diagram illustrates a typical workflow for assessing the toxicity of this compound using a zebrafish embryo model.

Caption: Workflow for assessing DBP toxicity in zebrafish embryos.

This compound is a compound with significant industrial relevance and complex biological activities. Its role as a plasticizer is well-established, and its synthesis is achievable through straightforward chemical processes. However, its potential as an endocrine disruptor warrants careful consideration, particularly for its impact on lipid metabolism and estrogenic pathways. The provided data and protocols offer a foundational resource for researchers and professionals working with or studying this compound, enabling further investigation into its applications and biological implications.

References

- 1. nbinno.com [nbinno.com]

- 2. Combined Toxicities of Di-Butyl Phthalate and Polyethylene Terephthalate to Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combined Toxicities of Di-Butyl Phthalate and Polyethylene Terephthalate to Zebrafish Embryos [mdpi.com]

- 4. This compound | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]

- 7. Complete metabolic study by dibutyl phthalate degrading Pseudomonas sp. DNB-S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. US7741509B2 - Conversion of terephthalic acid to Di-n-butyl terephthalate - Google Patents [patents.google.com]

- 10. Metabolism of dibutylphthalate and phthalate by Micrococcus sp. strain 12B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Dibutyl phthalate, the bioactive compound produced by Streptomyces albidoflavus 321.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dibutyl phthalate promotes angiogenesis in EA.hy926 cells through estrogen receptor-dependent activation of ERK1/2, PI3K-Akt, and NO signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cpsc.gov [cpsc.gov]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

Dibutyl Terephthalate (CAS No. 1962-75-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of Dibutyl terephthalate (B1205515) (DBT), CAS No. 1962-75-0. It is crucial to distinguish this compound from its isomer, Dibutyl phthalate (B1215562) (DBP), CAS No. 84-74-2. While structurally related (para- vs. ortho-isomers), their toxicological and biological profiles may differ significantly. The vast majority of publicly available toxicological research has been conducted on DBP. This guide focuses exclusively on data available for DBT (CAS 1962-75-0) and notes where specific data is unavailable.

Physicochemical Properties

Dibutyl terephthalate (DBT) is the diester of terephthalic acid and n-butanol. It is a colorless, oily liquid at room temperature and is primarily used as a plasticizer.[1][2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1962-75-0 | [3][4] |

| Molecular Formula | C₁₆H₂₂O₄ | [3][4][5] |

| Molecular Weight | 278.34 g/mol | [3][4][6] |

| Physical State | Colorless, oily liquid; may appear as a solid | [1][5][7] |

| Melting Point | 14.7 °C to 16 °C | [3][5][6] |

| Boiling Point | 341 °C to 381.16 °C | [5][6] |

| Density | 1.05 g/cm³ to 1.053 g/cm³ at 20 °C | [3][5][6] |

| Flash Point | 180.2 °C to 196 °C (Closed cup) | [3][5][6] |

| Water Solubility | Practically insoluble; 5 µg/L at 25 °C | [3][5][6] |

| Vapor Pressure | 7.84E-05 mmHg at 25 °C (negligible) | [3][6] |

| log K_ow_ (Octanol/Water Partition Coefficient) | 5.53 | [5] |

Synthesis and Industrial Production

DBT is primarily synthesized through two main industrial routes: direct esterification of terephthalic acid or transesterification of dimethyl terephthalate.

2.1 Synthesis Routes

-

Direct Esterification: This is the most common method, involving the reaction of terephthalic acid (TPA) with an excess of n-butanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8][9] Water is generated as a byproduct and is continuously removed to drive the reaction equilibrium towards the product.[8][10]

-

Transesterification: This route involves the reaction of dimethyl terephthalate (DMT) with n-butanol. This process is often catalyzed by organometallic compounds, such as titanium-based catalysts (e.g., tetraisopropoxy titanate, TIPT).[10][11] Methanol is removed as a byproduct.

-

From Waste PET: A more recent, environmentally focused method involves the alcoholysis of waste polyethylene (B3416737) terephthalate (PET). In this process, PET is depolymerized using n-butanol in the presence of specialized catalysts, such as diacid ionic liquids, to yield DBT and ethylene (B1197577) glycol.[12]

2.2 General Experimental Protocol: Direct Esterification

The following is a generalized laboratory-scale protocol for the synthesis of DBT.

-

Materials: Terephthalic acid (TPA), n-butanol (excess, e.g., 4:1 molar ratio to TPA), sulfuric acid (catalyst), 5% sodium hydroxide (B78521) solution, saturated sodium chloride solution, anhydrous magnesium sulfate, ethyl acetate, hexane.

-

Procedure:

-

A reactor vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser is charged with terephthalic acid, excess n-butanol, and a catalytic amount of sulfuric acid.[8][9]

-

The mixture is heated to reflux (approximately 120-150 °C) with vigorous stirring.[13]

-

The water of reaction is collected in the Dean-Stark trap, while the unreacted n-butanol is refluxed back into the reactor.[8]

-

The reaction progress is monitored by the disappearance of the insoluble TPA or by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane).[14]

-

Upon completion (typically 4-8 hours), the reaction mixture is cooled.[8][14]

-

The crude product is neutralized by washing with a 5% sodium hydroxide solution, followed by washing with a saturated sodium chloride solution to remove impurities.[8]

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

Excess n-butanol and other volatile impurities are removed via vacuum distillation to yield the purified this compound product.[9][13]

-

2.3 Synthesis Workflow Diagram

Industrial and Research Applications

DBT's primary function is as a plasticizer, an additive used to increase the flexibility, durability, and workability of polymeric materials.[1]

-

Polymers: It is a critical component in Polyvinyl Chloride (PVC) formulations, transforming rigid PVC into flexible materials for products like cable insulation, flooring, and automotive interiors.[1]

-

Coatings and Adhesives: In the coatings industry, DBT acts as a coalescing agent, reducing the minimum film formation temperature (MFFT) of latex polymers.[2] This ensures a continuous, uniform film, enhancing flexibility, adhesion, and weather resistance in paints, varnishes, and lacquers.[1][2] It is also used in adhesives to improve pliability.[4]

-

Textiles: The textile industry employs DBT as a softening agent to impart a desirable soft feel and improve the drape of fabrics.[1]

Toxicological and Biological Profile

Note: There is a significant lack of publicly available toxicological data specifically for this compound (CAS 1962-75-0). Safety Data Sheets (SDS) for the compound often state that no toxicology data is available.[7] The ECHA C&L Inventory indicates that the substance does not meet GHS hazard criteria in the vast majority of notifications.[15]

4.1 Hazard Classification

Based on supplier safety data, DBT may be classified with the following hazards, though this is not universally reported:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Signal Word: Warning.[12]

4.2 Biological Effects and Signaling Pathways

No specific studies detailing the mechanism of action or effects on biological signaling pathways for this compound (CAS 1962-75-0) were identified in the public literature. The extensive research on endocrine disruption, reproductive toxicity, and specific signaling pathway modulation (e.g., PPARα, Akt, eNOS) pertains to its isomer, Dibutyl phthalate (DBP, CAS 84-74-2), and cannot be scientifically extrapolated to DBT without specific evidence.[1] Therefore, no signaling pathway diagram for DBT can be provided.

Environmental Fate and Ecotoxicology

Similar to the toxicological profile, there is a scarcity of specific data on the environmental fate and ecotoxicity of this compound. General information suggests that as a phthalate ester, it is practically insoluble in water and is not volatile.[5] Its high log K_ow_ of 5.53 suggests a potential for bioaccumulation.[5] However, without specific studies on its biodegradability and aquatic toxicity, a comprehensive environmental risk assessment cannot be detailed.

Analytical Methodology

The determination of DBT in various matrices (e.g., polymers, environmental samples) is typically achieved using chromatographic techniques, primarily Gas Chromatography coupled with Mass Spectrometry (GC-MS).

6.1 General Experimental Protocol: GC-MS Analysis

-

Objective: To identify and quantify this compound in a sample matrix.

-

Sample Preparation:

-

Extraction: The sample is extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The method varies by matrix; for solid samples like plastic, Soxhlet extraction or sonication may be employed.

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., silica (B1680970) gel, Florisil).

-

Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen to a final volume. An internal standard (e.g., a deuterated phthalate like DBP-d4, though a specific DBT standard is ideal) is added for quantification.[16]

-

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., HP-5MS or equivalent). A typical temperature program starts at a low temperature, ramps up to a high temperature to elute the analytes, and holds for a period.

-

Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI). The mass spectrometer is operated in either full scan mode (for identification) or Selected Ion Monitoring (SIM) mode (for quantification). For DBT, characteristic ions would be monitored (e.g., m/z 149 is a common phthalate fragment).[16]

-

Quantification: The concentration of DBT is determined by comparing its peak area to that of the internal standard, using a calibration curve prepared from certified reference standards.

-

6.2 Analytical Workflow Diagram

References

- 1. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 3. Evidence suggesting that di-n-butyl phthalate has antiandrogenic effects in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. dcceew.gov.au [dcceew.gov.au]

- 6. epa.gov [epa.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. apecwater.com [apecwater.com]

- 9. researchgate.net [researchgate.net]

- 10. Diisobutyl Terephthalate Research Chemical [benchchem.com]

- 11. The Plasticizer Dibutyl Phthalate (DBP) Impairs Pregnancy Vascular Health: Insights into Calcium Signaling and Nitric Oxide Involvement [mdpi.com]

- 12. This compound | 1962-75-0 [sigmaaldrich.com]

- 13. Diisobutyl phthalate - Wikipedia [en.wikipedia.org]

- 14. This compound | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Vascular endothelial effects of dibutyl phthalate: In vitro and in vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. capotchem.com [capotchem.com]

Physical and chemical properties of Dibutyl terephthalate

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Terephthalate (B1205515)

Introduction

Dibutyl terephthalate (DBT) is an organic compound and a diester of terephthalic acid.[1] With the chemical formula C16H22O4, it is a colorless to light yellow, viscous liquid.[1][2] DBT is primarily utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC).[1] This document provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

Table 1: General and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | dibutyl benzene-1,4-dicarboxylate | [1][3] |

| Synonyms | 1,4-Benzenedicarboxylic acid, dibutyl ester; Terephthalic acid, dibutyl ester | [2][3] |

| CAS Number | 1962-75-0 | [1][3][4] |

| Molecular Formula | C16H22O4 | [1][3][4] |

| Molecular Weight | 278.34 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow, clear liquid | [1][2] |

| Physical Description | Liquid | [3] |

| SMILES | CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC | [1] |

| InChI Key | LQLQDKBJAIILIQ-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 16 °C | [5] |

| Boiling Point | 381.16 °C (rough estimate) | [5] |

| Density | 1.053 g/cm³ | [5] |

| Refractive Index | 1.463 (45 °C) | [5] |

| Flash Point | 180 °C | [1] |

| Solubility | Soluble in DMSO. Insoluble in water. | [1][6] |

| Vapor Pressure | 0.00007 mmHg (20 °C) | [7] |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| FT-IR (cm⁻¹) | 2960, 2874, 1722, 1265, 1462, 1119, 1069, 741, 651 | [8] |

| ¹H NMR (CDCl₃, δ) | 7.73-7.70 (m, 2H), 7.53-7.50 (m, 2H), 4.3 (t, 2H), 4.10-4.08 (d, 1H), 2.08-2.02 (m, 1H), 1.47-1.33 (m, 4H), 0.97 (t, 7H) | [8] |

| ¹³C NMR (CDCl₃, δ) | 13.3, 18.8, 132.0, 167.2 | [8] |

| Mass Spectrum (ESI) | m/z = 279 (M+1)⁺ | [8] |

| HRMS (ESI) | Calculated for C16H23O4 (M+1)⁺: 279.1597, Found: 279.1590 | [8] |

Table 4: Safety and Hazard Information

| Aspect | Information | Reference |

| GHS Classification | Not classified as hazardous by the majority of reports. | [1][3] |

| Handling | Handle in a well-ventilated area. Wear protective clothing, gloves, and safety goggles. | [9][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [9] |

| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, give oxygen. | [9][10] |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [9][10] |

| First Aid (Eye Contact) | Rinse with pure water for at least 15 minutes. | [9][10] |

| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. | [9][10] |

Experimental Protocols

Synthesis of this compound via Alcoholysis of PET

A sustainable method for synthesizing this compound involves the alcoholysis of polyethylene (B3416737) terephthalate (PET) waste.[1][11] This process depolymerizes PET using n-butanol in the presence of a catalyst.

Materials:

-

Waste Polyethylene terephthalate (PET) flakes

-

n-Butanol

-

Catalyst (e.g., diacid ionic liquid [HO3S-(CH2)3-mim]Cl-FeCl3)[11]

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation apparatus

Procedure:

-

Charge the reactor with waste PET flakes and n-butanol. A typical molar ratio of PET repeating units to n-butanol is 1:3.[11]

-

Add the catalyst. The mass ratio of PET to catalyst is typically around 5:1.[11]

-

Heat the mixture to the reaction temperature (e.g., 210 °C) under constant stirring.[11]

-

Maintain the reaction for a specified time (e.g., 8 hours) to ensure complete conversion of PET.[11]

-

After the reaction, the products, this compound and ethylene (B1197577) glycol, are separated and purified, often through distillation. The catalyst can be separated and reused.[11]

Characterization Techniques

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the functional groups present in the synthesized compound.

-

Method: A small sample of this compound is placed on the ATR crystal of the FT-IR spectrometer. The spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). The resulting spectrum is analyzed for characteristic peaks corresponding to the ester carbonyl group (C=O), C-O stretching, and aromatic C-H bonds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To determine the molecular structure of the compound by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Method: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are recorded on an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the peaks are analyzed to confirm the structure of this compound.

3. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and elemental composition of the compound.

-

Method: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Visualizations

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Logical relationships of this compound's properties and applications.

References

- 1. Buy this compound | 1962-75-0 | >98% [smolecule.com]

- 2. This compound | 1962-75-0 | TCI AMERICA [tcichemicals.com]

- 3. This compound | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1962-75-0 [chemicalbook.com]

- 5. 1962-75-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Dibutyl phthalate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Dibutyl Terephthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl terephthalate (B1205515) (DBT). Due to a notable scarcity of publicly available quantitative solubility data for DBT in various organic solvents, this document focuses on presenting the existing qualitative data, inferring a solubility profile based on chemical principles and data from structurally related compounds, and providing a detailed experimental protocol for the precise determination of its solubility.

Introduction to Dibutyl Terephthalate

This compound is the diester of terephthalic acid and n-butanol. Its chemical structure, characterized by a central benzene (B151609) ring with two opposing butyl ester groups, dictates its physical and chemical properties, including its solubility. As a relatively non-polar molecule with a molecular weight of 278.34 g/mol , its solubility is governed by the principle of "like dissolves like." Understanding its solubility is crucial for its application in various fields, including its use as a plasticizer and in the synthesis of other organic compounds.

Chemical Structure:

Solubility Profile of this compound

Direct, quantitative solubility data for this compound in a wide range of organic solvents is limited in published literature. However, based on its chemical structure and available qualitative information, an inferred solubility profile can be constructed.

Quantitative Solubility Data

The available quantitative solubility data for this compound is sparse. The most commonly cited value is its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 5 µg/L |

Source: ChemicalBook[2]

Qualitative and Inferred Solubility

Based on chemical principles and data from related compounds, the following qualitative solubility profile can be inferred:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents such as:

-

Toluene

-

Benzene

-

Dichloromethane

-

Chloroform (B151607) ("slightly soluble" has been reported, suggesting moderate to good solubility)[2]

-

Diethyl ether

-

Ethyl acetate

-

-

Moderate to Good Solubility: Expected in polar aprotic solvents like:

-

Acetone

-

Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (B87167) (DMSO) ("soluble" has been reported)

-

-

Low to Slight Solubility: Expected in polar protic solvents, particularly short-chain alcohols:

-

Methanol ("slightly soluble" has been reported)[2]

-

Ethanol

-

-

Insolubility: As is common for esters of its size, it is practically insoluble in water.

Comparison with Structurally Related Compounds

The solubility of this compound can be contextualized by comparing it with its parent acid (terephthalic acid) and its methyl ester analog (dimethyl terephthalate).

-

Terephthalic Acid (TPA): TPA exhibits very low solubility in water and most organic solvents due to its strong intermolecular hydrogen bonding.[3] Esterification to this compound significantly increases its solubility in organic media by replacing the hydrogen-bonding carboxylic acid groups with less polar ester groups.[3]

-

Dimethyl Terephthalate (DMT): DMT is a solid at room temperature and its solubility has been more extensively studied.[4][5] It is generally soluble in solvents like chloroform and acetone.[4] Given the longer, more non-polar butyl chains in this compound, it is expected to have a higher solubility in non-polar solvents and potentially a lower solubility in more polar solvents compared to DMT.[3]

Experimental Protocol for Solubility Determination: Gravimetric Method

For researchers requiring precise solubility data for this compound in specific solvents, the gravimetric method is a reliable and straightforward approach.[6][7][8] This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.[6][7][8]

Materials and Apparatus

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the solution using a syringe filter to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Transfer the filtered, saturated solution into a pre-weighed, labeled glass vial or evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solute may be used.

-

Once the solvent is completely removed, place the vial or dish in a drying oven or vacuum desiccator to remove any residual solvent until a constant weight is achieved.

-

Weigh the vial or dish containing the dried this compound on an analytical balance.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = [(m_final - m_initial) / (m_solution - (m_final - m_initial))] x 100

Where:

-

m_final is the final mass of the vial with the dried solute.

-

m_initial is the initial mass of the empty vial.

-

m_solution is the mass of the saturated solution transferred to the vial.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound using the gravimetric method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative understanding of its solubility profile can be inferred from its chemical structure and comparison with related compounds. For applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable means for experimental determination. This empowers researchers and professionals in drug development and other scientific fields to generate the specific data needed for their work, fostering a more complete understanding of this important compound's behavior in various solvent systems.

References

- 1. This compound | C16H22O4 | CID 16066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1962-75-0 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

Spectroscopic Analysis of Dibutyl Terephthalate: A Technical Guide

Introduction: Dibutyl terephthalate (B1205515) (DBT), with the chemical formula C₁₆H₂₂O₄, is the diester of terephthalic acid and n-butanol. As a key industrial chemical, often used as a plasticizer, its unambiguous identification and characterization are crucial for quality control, research, and regulatory purposes. This technical guide provides an in-depth overview of the key spectroscopic data for DBT, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For Dibutyl terephthalate, both ¹H and ¹³C NMR provide definitive information about its symmetric structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound shows a limited number of signals due to the molecule's symmetry. The aromatic ring contains two sets of equivalent carbons, and the identical butyl chains simplify the aliphatic region.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | Carbonyl Carbon (C=O) |

| 134.1 | Aromatic Carbon (quaternary, C-CO) |

| 129.5 | Aromatic Carbon (CH) |

| 65.4 | Methylene Carbon (-O-C H₂-) |

| 30.7 | Methylene Carbon (-CH₂-C H₂-CH₃) |

| 19.2 | Methylene Carbon (-C H₂-CH₃) |

| 13.7 | Methyl Carbon (-CH₃) |

| (Data sourced from publicly available spectral databases for this compound in CDCl₃) |

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum was not located in the conducted search, the expected signals can be predicted based on the molecular structure of this compound. The para-substituted aromatic ring and the four-carbon butyl chains will produce a distinct pattern.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.1 | Singlet (s) | 4H | Aromatic Protons (Ar-H) |

| ~ 4.3 | Triplet (t) | 4H | Methylene Protons (-O-C H₂-) |

| ~ 1.7 | Multiplet (m) | 4H | Methylene Protons (-CH₂-C H₂-CH₃) |

| ~ 1.5 | Multiplet (m) | 4H | Methylene Protons (-C H₂-CH₃) |

| ~ 1.0 | Triplet (t) | 6H | Methyl Protons (-CH₃) |

| (Predicted values based on standard chemical shift tables and analysis of similar structures.) |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the ester carbonyl group and vibrations of the aromatic ring and aliphatic chains.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 2960, 2873 | Strong | C-H Stretch (Aliphatic CH₃ and CH₂) |

| 1720 | Strong | C=O Stretch (Ester Carbonyl) |

| 1465 | Medium | C-H Bend (Aliphatic CH₂) |

| 1270 | Strong | C-O Stretch (Ester, Ar-CO-O) |

| 1105 | Strong | C-O Stretch (Ester, O-C-C) |

| 728 | Strong | C-H Bend (Aromatic, para-disubstituted out-of-plane) |

| (Data interpreted from the gas-phase IR spectrum available in the NIST Chemistry WebBook.)[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural components.

While a detailed experimental mass spectrum for this compound was not available in the search, the molecular weight is confirmed to be 278.34 g/mol .[2][3] The expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 278.

Predicted Fragmentation: Unlike its isomer dibutyl phthalate, which typically shows a strong peak at m/z 149 due to the formation of a stable phthalic anhydride (B1165640) ion (an "ortho-effect"), the fragmentation of this compound is expected to proceed through different pathways:

-

[M]⁺ at m/z 278 : The molecular ion.

-

Loss of a butoxy radical (-OC₄H₉) : Resulting in a fragment at m/z 205.

-

Loss of butene (-C₄H₈) via McLafferty rearrangement: Resulting in a fragment at m/z 222.

-

Further fragmentation of the butyl chain.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

NMR Sample Preparation and Acquisition

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

-

Transfer : Filter the solution into a clean, 5 mm NMR tube.

-

Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C spectra according to standard instrument procedures. Typical parameters for ¹³C NMR include proton decoupling to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation : As this compound is a liquid at room temperature, the neat liquid film method is appropriate. Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Assembly : Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.

-

Analysis : Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.

-

Data Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection : Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any impurities.

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Dibutyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl terephthalate (B1205515) (DBT), a diester of terephthalic acid and n-butanol, is a widely used plasticizer in various industrial and consumer products. Its primary function is to impart flexibility and durability to polymers. However, the non-covalent bonding of DBT within the polymer matrix allows for its gradual leaching into the environment, leading to its ubiquitous presence in various environmental compartments, including soil, water, and sediments. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of DBT, with a focus on its persistence, mobility, and the various biotic and abiotic pathways through which it is transformed.

Environmental Fate of Dibutyl Terephthalate

The environmental fate of a chemical is governed by a combination of its physicochemical properties and its interactions with the surrounding environment. For DBT, key processes influencing its distribution and persistence include sorption to soil and sediment, bioaccumulation in organisms, and degradation through both biological and non-biological mechanisms.

Abiotic Degradation

Abiotic degradation processes, which do not involve biological organisms, play a role in the transformation of DBT in the environment. The principal abiotic pathways are hydrolysis and photolysis.

Hydrolysis: The ester linkages in DBT are susceptible to hydrolysis, breaking down the molecule into monobutyl terephthalate (MBT) and subsequently into terephthalic acid (TPA) and butanol. The rate of hydrolysis is significantly influenced by pH. While the hydrolysis of phthalate (B1215562) esters is generally slow at neutral pH, it is catalyzed by both acidic and alkaline conditions.[1]

Photolysis: DBT can be degraded by sunlight, a process known as photolysis. The direct photolysis of DBT in water under UV irradiation has been shown to be a relatively fast process, with over 90% degradation observed within an hour under specific laboratory conditions.[2] The primary decomposition mechanism is believed to be the hydrolytic photolysis of the ester chain, leading to the formation of aromatic carboxylic derivatives.[2]

Biotic Degradation

Biodegradation is a crucial process for the removal of DBT from the environment. A wide variety of microorganisms, including bacteria and fungi, have been identified that can utilize DBT as a source of carbon and energy, leading to its mineralization into carbon dioxide and water.

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of DBT is initiated by the enzymatic hydrolysis of the ester bonds. Esterases and lipases are key enzymes that catalyze the cleavage of one or both ester linkages, resulting in the formation of monobutyl terephthalate (MBT) and terephthalic acid (TPA).[3][4] TPA is then further metabolized through a series of enzymatic reactions. Common pathways involve the conversion of TPA to protocatechuic acid or catechol, which are then subject to ring cleavage by dioxygenases, ultimately entering central metabolic pathways like the Krebs cycle.[4]

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of phthalate esters also begins with hydrolysis to phthalic acid.[5][6][7] In sulfate-reducing bacteria, for example, phthalate is activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of aromatic compounds.[5][6][7]

Quantitative Data on Environmental Fate

The following tables summarize key quantitative data related to the environmental fate of this compound.

Table 1: Abiotic Degradation of this compound

| Parameter | Value | Conditions | Reference(s) |

| Hydrolysis Half-life | Negligible at neutral pH | pH 7 | [1] |

| Significantly faster under acidic/alkaline conditions | pH < 6 or > 8 | [8] | |

| Photolysis Rate | >90% degradation in 1 hour | Monochromatic UV irradiation at 254 nm in water | [2] |

Table 2: Biodegradation of this compound

| Microorganism | Degradation Rate | Half-life (t½) | Conditions | Reference(s) |

| Acinetobacter baumannii DP-2 | 98.89% degradation of 10 mg/L in 120 hours | - | 30°C, pH 7.0 | [9] |

| Pleurotus ostreatus | 99.6% degradation of 500 mg/L in 312 hours | 44.7 hours | Glucose-containing medium | [10] |

| Bacterial Consortium LV-1 | >90% degradation of 500 mg/L in 48 hours | - | 30°C, pH 7.0-8.0 | [11] |

| Variovorax sp. | Degradation of 300 mg/L (as part of a mixture) | - | 28°C, pH 7.0 | [12] |

Table 3: Soil Sorption of this compound

| Soil Type | Organic Carbon Content (%) | Kd (L/kg) | Log Koc | Conditions | Reference(s) |

| Paddy Soil Fractions | Varies with particle size | - | Lower at 15°C | Temperature-dependent sorption study | [13] |

| General Soils | - | - | > 5 | Estimated, indicating immobility | [2] |

Table 4: Bioaccumulation of this compound

| Organism | BCF Value(s) | Exposure Conditions | Reference(s) |

| Fish (general) | 19 - 77 | - | [9] |

| Fathead minnow | 18,500 | 32-day exposure | [9] |

| Rainbow trout | 7,760 | 4-day exposure | [9] |

| Mosquitofish | 1,610 | - | [9] |

| Catfish | 10,610 | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental fate of chemicals. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Biodegradability Testing (OECD 301)

The OECD Guideline 301 for "Ready Biodegradability" provides a set of six methods to screen chemicals for their potential to be readily biodegradable under aerobic conditions.[3][4][6][14]

-

Principle: A small amount of the test substance is dissolved or suspended in a mineral medium, which is then inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark under aerobic conditions for 28 days.

-

Methods: The six methods include:

-

301 A: DOC Die-Away: Measures the removal of dissolved organic carbon (DOC).

-

301 B: CO2 Evolution (Sturm Test): Measures the production of carbon dioxide.

-

301 C: MITI (I) (Ministry of International Trade and Industry, Japan): A respirometric method measuring oxygen consumption.

-

301 D: Closed Bottle: Measures the depletion of dissolved oxygen.

-

301 E: Modified OECD Screening: A simplified version of the DOC die-away test.

-

301 F: Manometric Respirometry: Measures oxygen uptake in a closed respirometer.

-

-

Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO2 production or >70% DOC removal) within a 10-day window during the 28-day test period.

Soil Sorption: Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).[1]

-

Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a sufficient time to reach equilibrium.

-

Procedure:

-

Soil Preparation: Soil samples are air-dried and sieved. The organic carbon content and other relevant soil properties are determined.

-

Solution Preparation: A stock solution of DBT is prepared in a suitable solvent (e.g., methanol), and then diluted with a calcium chloride solution to create the test solutions.

-

Equilibration: A known volume of the test solution is added to a known mass of soil in a centrifuge tube. The tubes are shaken at a constant temperature until equilibrium is reached.

-

Analysis: The tubes are centrifuged to separate the soil and the aqueous phase. The concentration of DBT remaining in the aqueous phase is measured using a suitable analytical method (e.g., HPLC or GC-MS).

-

Calculation: The amount of DBT sorbed to the soil is calculated by difference. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of DBT in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing Kd to the organic carbon content of the soil.[2][15]

-

Fish Bioconcentration Factor (BCF) (OECD Guideline 305)

This guideline describes a procedure to determine the bioconcentration of a chemical in fish.[16][17]

-

Principle: Fish are exposed to a constant concentration of the test substance in water for a period of time (uptake phase), followed by a period in clean water (depuration phase).

-

Procedure:

-

Test Organisms: A suitable fish species (e.g., rainbow trout, fathead minnow) is selected.

-

Exposure: The fish are exposed to a flow-through system with a constant, low concentration of DBT in the water. Water and fish tissue samples are taken at regular intervals during the uptake phase.

-

Depuration: After the uptake phase, the fish are transferred to clean, flowing water. Fish tissue samples are taken at regular intervals to measure the rate of elimination of the substance.

-

Analysis: The concentration of DBT in the water and fish tissue is measured using appropriate analytical methods.

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of DBT in the fish tissue to the concentration in the water at steady state.[18][19]

-

Analytical Methods

The accurate quantification of DBT and its degradation products is essential for environmental fate studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly used analytical techniques.[10][11][20][21][22]

-

Sample Preparation: Environmental samples (water, soil, sediment) often require extraction and cleanup steps to isolate the analytes of interest and remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10]

-

GC-MS Analysis: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. DBT and its metabolites can be separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information for identification.[11][20][21][22]

-

HPLC Analysis: HPLC is suitable for the analysis of non-volatile and thermally labile compounds. DBT and its more polar degradation products, such as MBT and TPA, can be separated on a reverse-phase HPLC column and detected using a UV detector or a mass spectrometer (LC-MS).

Degradation Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.

Caption: Aerobic biodegradation pathway of this compound.

Caption: General experimental workflow for DBT analysis.

Caption: Abiotic degradation pathways of this compound.

Conclusion

This compound is subject to a range of environmental fate and degradation processes. While it exhibits some persistence, particularly in environments with limited microbial activity, it is susceptible to both abiotic and biotic degradation. Biodegradation by a diverse array of microorganisms appears to be the primary mechanism for its removal from the environment. The degradation pathways typically involve initial hydrolysis of the ester bonds, followed by the breakdown of the terephthalic acid ring structure. Understanding these pathways and the factors that influence them is critical for assessing the environmental risks associated with DBT and for developing effective remediation strategies for contaminated sites. Further research is warranted to obtain more comprehensive quantitative data on its fate in various environmental compartments and to explore the full potential of microbial degradation for its removal.

References

- 1. researchgate.net [researchgate.net]

- 2. chemsafetypro.com [chemsafetypro.com]

- 3. Frontiers | Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics [frontiersin.org]

- 4. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymes involved in phthalate degradation in sulphate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. researchgate.net [researchgate.net]

- 11. fses.oregonstate.edu [fses.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Sorption Mechanism, Kinetics, and Isotherms of Di- n-butyl Phthalate to Different Soil Particle-Size Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. chemsafetypro.com [chemsafetypro.com]

- 16. epa.gov [epa.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. internationaljournalssrg.org [internationaljournalssrg.org]

- 19. Predicting the Bioconcentration Factor in Fish from Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gcms.cz [gcms.cz]

- 22. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermal Stability and Decomposition of Dibutyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Dibutyl terephthalate (DBT). An understanding of the thermal properties of DBT is essential for its application in various manufacturing processes, particularly in the polymer and pharmaceutical industries where it may be used as a plasticizer or a specialty solvent. This document details the thermal behavior of DBT, outlines experimental protocols for its analysis, and discusses its decomposition pathway and products.

Physicochemical Properties of this compound

This compound is the 1,4-benzenedicarboxylic acid dibutyl ester. It is a colorless to light yellow, clear liquid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Unit |

| Molecular Formula | C₁₆H₂₂O₄ | |

| Molecular Weight | 278.34 | g/mol |

| CAS Number | 1962-75-0 | |

| Normal Boiling Point | 749.72 (Predicted) | K |

| Normal Melting Point | 289.00 (Predicted) | K |

| Enthalpy of Vaporization | 72.46 (Predicted) | kJ/mol |

| Enthalpy of Fusion | 36.42 (Predicted) | kJ/mol |

(Data sourced from Cheméo using the Joback Method for prediction)[1]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific, comprehensive TGA and DSC data for this compound are not extensively available in the public literature, data from closely related terephthalate and phthalate (B1215562) esters provide valuable insights into its expected thermal behavior. The thermal decomposition of esters like DBT typically proceeds through a β-hydride elimination mechanism.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For DBT, TGA can be used to determine the onset temperature of decomposition and the temperature of maximum weight loss. Based on analogous compounds, a single-step degradation process is expected in an inert atmosphere.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine thermal transitions such as melting and crystallization. For DBT, DSC can identify its melting point and any endothermic or exothermic events associated with its decomposition at higher temperatures.

Expected Thermal Analysis Data

The following table presents a template of the kind of quantitative data that would be obtained from TGA and DSC analysis of this compound, based on data from analogous compounds like diethyl terephthalate and poly(butylene terephthalate).[2][3] Researchers are encouraged to perform these analyses to determine the precise thermal characteristics of their specific DBT samples.

| Parameter | Expected Value Range | Unit | Analysis Method |

| Onset of Decomposition (Tonset) | 250 - 300 | °C | TGA |

| Temperature of Maximum Weight Loss (Tmax) | 300 - 350 | °C | TGA |

| Residual Mass at 600 °C (N₂ atmosphere) | < 5 | % | TGA |

| Melting Point (Tm) | 16 - 20 | °C | DSC |

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed primarily through a β-hydrogen transfer mechanism , also known as ester pyrolysis.[2][3] This intramolecular elimination reaction involves a six-membered cyclic transition state, leading to the formation of terephthalic acid and butene. The reaction can proceed in two steps, with the initial formation of monobutyl terephthalate and one molecule of butene, followed by the decomposition of the monobutyl terephthalate to terephthalic acid and a second molecule of butene.

At higher temperatures, further decomposition of the primary products can occur. Pyrolysis-GC/MS studies of related compounds suggest that at temperatures above 650-700 °C, phthalic anhydride (B1165640) (from the ortho-isomer, DBP) and butyl benzoate (B1203000) can decompose into smaller radicals, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) such as phenanthrene (B1679779) and anthracene.[4] For DBT, analogous decomposition of terephthalic acid at high temperatures would be expected.

The primary decomposition products of this compound are therefore predicted to be:

-

Butene (specifically, 1-butene)

-

Monobutyl terephthalate (intermediate)

-

Terephthalic acid

At higher temperatures, secondary decomposition may yield a more complex mixture of hydrocarbons.

Below is a diagram illustrating the proposed primary decomposition pathway of this compound.

Caption: Proposed primary decomposition pathway of this compound via β-hydride elimination.

Experimental Protocols

Detailed methodologies for the key experiments to characterize the thermal stability and decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a clean alumina (B75360) or platinum crucible.

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (if required by the instrument) into the TGA furnace.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

Data Acquisition:

-

Initiate the temperature program and record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss (Tmax) from the first derivative of the TGA curve (DTG curve).

-

Record the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization.

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Set the temperature program to ramp from a sub-ambient temperature (e.g., -20 °C) to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

Data Acquisition:

-

Initiate the temperature program and record the heat flow as a function of temperature.

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tm) as the peak temperature of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Observe any other endothermic or exothermic peaks at higher temperatures that may correspond to decomposition events.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol

Objective: To identify the thermal decomposition products of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).

Sample Preparation:

-

Place a small amount (e.g., 100-500 µg) of this compound into a pyrolysis sample cup.

Instrument Setup:

-

Pyrolyzer: Set the pyrolysis temperature to a range of interest, for example, starting at 350 °C and performing subsequent analyses at higher temperatures (e.g., 600 °C) to investigate the evolution of decomposition products.

-

GC: Use a suitable capillary column (e.g., 5% phenyl-methyl silicone). Set the oven temperature program to achieve good separation of the expected volatile products (e.g., initial temperature of 40 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C).

-

MS: Operate in electron impact (EI) mode. Scan a mass range of m/z 35-550.

Data Acquisition:

-

Introduce the sample into the pyrolyzer.

-

Initiate the pyrolysis, which will inject the decomposition products directly into the GC/MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectra of the separated components.

Data Analysis:

-

Identify the peaks in the TIC.

-

Compare the mass spectra of the individual peaks with a mass spectral library (e.g., NIST) to identify the decomposition products.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide on the Molecular Interactions of Dibutyl Terephthalate with Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Dibutyl terephthalate (B1205515) (DBT) and various polymers. DBT is a primary plasticizer known for enhancing the flexibility and processability of polymeric materials.[1] This document delves into the quantitative measures of these interactions, detailed experimental protocols for their characterization, and visual representations of the underlying mechanisms and analytical workflows.

Quantitative Analysis of Dibutyl Terephthalate-Polymer Interactions

The compatibility and interaction between a plasticizer and a polymer can be quantified using several parameters. These values are crucial for predicting the performance and stability of the plasticized polymer system.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a widely used method to predict the miscibility of materials. The principle is that "like dissolves like." A smaller distance between the HSP values of two substances indicates a higher likelihood of miscibility. The total Hansen parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2]

The HSP for Dibutyl Phthalate (B1215562) (DBP), a close analog of this compound, and various polymers are summarized in Table 1. Due to the structural similarity, the HSP values for DBP serve as a strong estimate for DBT.

| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Dibutyl Phthalate (DBP) | 17.8 | 8.6 | 4.1 |

| Polyvinyl Chloride (PVC) | 18.2 | 7.5 | 8.3 |

| Polyethylene Terephthalate (PET) | 19.5 | 5.9 | 11.2 |

| Polymethyl Methacrylate (PMMA) | 18.6 | 10.5 | 7.5 |

| Polystyrene (PS) | 21.3 | 5.8 | 4.3 |

Table 1: Hansen Solubility Parameters for Dibutyl Phthalate and selected polymers.[3]

Glass Transition Temperature (Tg)

The addition of a plasticizer like DBT to a polymer increases the free volume between polymer chains, which in turn lowers the glass transition temperature (Tg).[4] This transition from a rigid, glassy state to a more flexible, rubbery state is a key indicator of plasticizer efficiency. The reduction in Tg is generally proportional to the concentration of the plasticizer.

| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) of PVC (°C) |

| 0 | 82 |

| 20 | 55 |

| 40 | 25 |

| 60 | 5 |

| 80 | -15 |

Table 2: Illustrative effect of plasticizer concentration on the Glass Transition Temperature of PVC. Data shown for Dioctyl Phthalate (DOP) as a proxy for this compound.[1]

Experimental Protocols

Characterizing the interactions between DBT and polymers requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of polymers, including the glass transition temperature (Tg) and melting temperature (Tm), which are affected by the presence of plasticizers.[5]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the DBT-polymer blend into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a temperature below the expected Tg (e.g., -50 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the polymer (e.g., 250 °C for PVC).

-

Hold the sample at this temperature for a few minutes to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Perform a second heating scan at the same rate as the first.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a sample and studying intermolecular interactions.[4] Changes in the vibrational frequencies of specific functional groups in the polymer and plasticizer can indicate interactions between them.